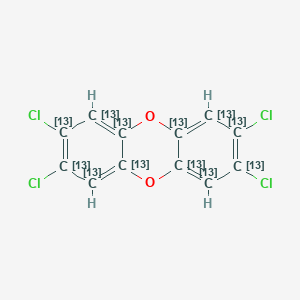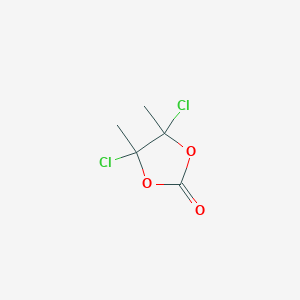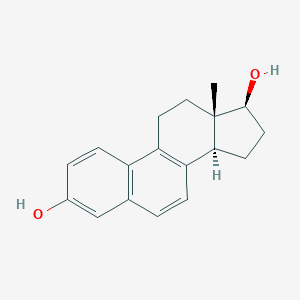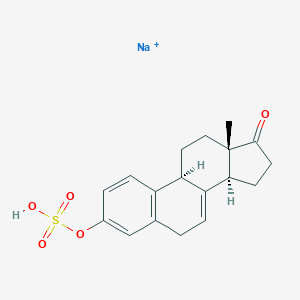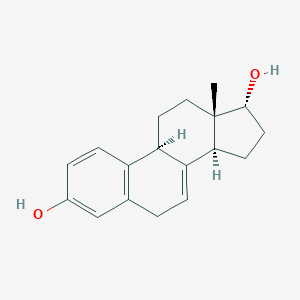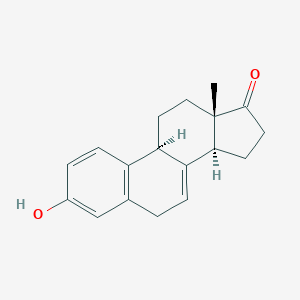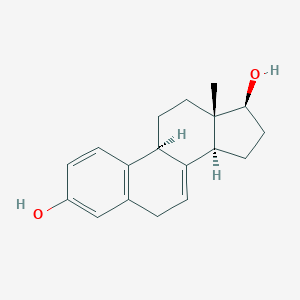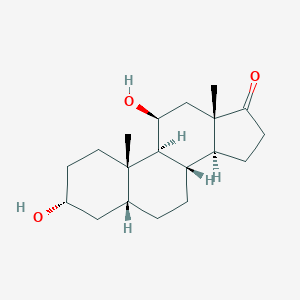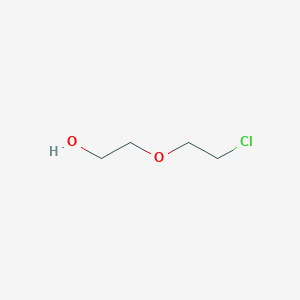
N,N-dimethyl-D-glucamine
概要
説明
N,N-dimethyl-D-glucamine: is an organic compound with the molecular formula C8H19NO5. It is a derivative of D-glucamine, where two hydrogen atoms on the nitrogen atom are replaced by methyl groups. This compound is a white solid that is soluble in water and some organic solvents. It is commonly used in various chemical and biochemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: N,N-dimethyl-D-glucamine can be synthesized by reacting D-glucamine with methyl iodide. The reaction typically involves mixing D-glucamine with methyl iodide in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The reaction is carried out under controlled conditions to ensure the complete conversion of D-glucamine to this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality.
化学反応の分析
Types of Reactions: N,N-dimethyl-D-glucamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.
Substitution: Various electrophiles can be used, and reactions are conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Products include oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
科学的研究の応用
N,N-dimethyl-D-glucamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including antimicrobial agents.
Biology: Employed in the preparation of brain slices for electrophysiological studies, enhancing neuronal preservation and viability.
Medicine: Utilized in the formulation of pharmaceutical products, including X-ray contrast media and nuclear imaging agents.
Industry: Applied in the development of water-soluble polymers for the selective removal of arsenic from water, as well as in the production of resins and gels for removing oxyanions.
作用機序
The mechanism of action of N,N-dimethyl-D-glucamine involves its interaction with various molecular targets and pathways. In biological systems, it acts as a buffering agent, maintaining pH stability in solutions. It also forms complexes with metal ions, facilitating their removal from aqueous solutions. In medical applications, its derivatives are used as contrast agents, enhancing the visibility of internal structures during imaging procedures.
類似化合物との比較
N,N-dimethyl-D-glucamine can be compared with other similar compounds, such as:
N-methyl-D-glucamine: A derivative with one methyl group on the nitrogen atom.
D-glucamine: The parent compound without any methyl groups.
N,N-dimethylglucamine: Another name for this compound, highlighting its structural similarity.
Uniqueness: this compound is unique due to its dual methylation, which enhances its solubility and reactivity compared to its non-methylated counterparts. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
特性
IUPAC Name |
(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c1-9(2)3-5(11)7(13)8(14)6(12)4-10/h5-8,10-14H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDYSSBTWBKII-LXGUWJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015492 | |
| Record name | N,N-Dimethyl-D-glucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76326-99-3 | |
| Record name | N,N-Dimethylglucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-D-glucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions N,N-Dimethylglucamine as a potential component in pharmaceutical formulations. What makes it suitable for this purpose?
A1: The research highlights the use of N,N-Dimethylglucamine as a pharmaceutically acceptable base in the formation of salts with antifungal compounds []. This suggests its potential role in enhancing the solubility and bioavailability of these drugs. Specifically, the article mentions its use alongside N-Methylglucamine (NMG) in forming salts with an unnamed antifungal compound of formula III []. This preference for N,N-Dimethylglucamine and NMG likely stems from their ability to form stable salts, potentially improving the drug's formulation and delivery.
Q2: Can you explain the research surrounding the production of N,N-Dimethylglucamine?
A2: While one of the provided papers focuses on the use of N,N-Dimethylglucamine in pharmaceutical formulations, the other specifically details a catalytic process for its production []. Although the abstract lacks specifics about the process itself, the title implies a method for synthesizing N,N-Dimethylglucamine from N-Methylglucamine. This suggests research efforts aimed at developing efficient and potentially cost-effective methods for producing this valuable compound for various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


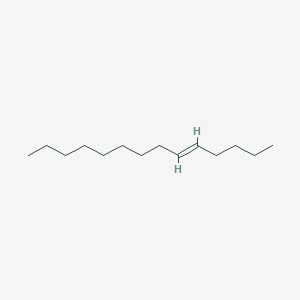

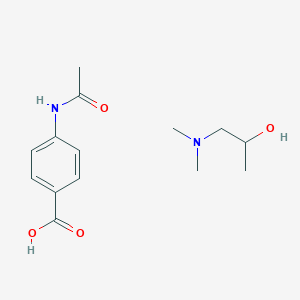
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
